6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
描述
属性
IUPAC Name |
6-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWYZBPNULBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
化学反应分析
Types of Reactions
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyrrolopyridines .
科学研究应用
Chemical Properties and Structure
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has the following chemical characteristics:
- Molecular Formula : CHBrFN
- CAS Number : 1934574-07-8
- IUPAC Name : this compound
- Molecular Weight : 265.03 g/mol
- Purity : Typically around 95% .
Inhibition of SGK-1 Kinase
One of the most notable applications of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various physiological processes including electrolyte balance and cell proliferation. The inhibition of this kinase can have therapeutic implications in:
- Chronic Renal Disease
- Congestive Heart Failure
- Cardiovascular Remodeling
Research indicates that compounds like this compound can modulate SGK-1 activity, potentially leading to new treatments for conditions associated with unregulated SGK-1 activity .
Research into New Chemical Entities
The unique structure of this compound positions it as a candidate for developing new chemical entities (NCEs) that may exhibit novel biological activities. Its trifluoromethyl group enhances lipophilicity, which can improve bioavailability and potency .
Case Study 1: Anti-cancer Activity
Recent studies have explored the anti-cancer properties of pyrrolo[2,3-b]pyridine derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Case Study 2: Neuroprotective Effects
Another area of research has focused on neuroprotective effects attributed to pyrrolo[2,3-b]pyridine derivatives. These compounds have been investigated for their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
作用机制
The mechanism of action of 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Structural and Functional Group Variations
Structure-Activity Relationships (SAR)
- Positional Effects: Bromine at Position 5 vs. 6: Bromine at position 5 (e.g., compound 4h) enhances FGFR1 inhibition (IC₅₀ = 7 nM) due to proximity to the glycine-rich loop (G485) in FGFR1, enabling hydrogen bonding . Trifluoromethyl at Position 3 vs. 5: The -CF₃ group at position 3 (target compound) likely occupies a hydrophobic pocket in kinase domains, similar to methoxyphenyl groups in 4h . However, -CF₃ at position 5 (e.g., 4h) directly interacts with G485, optimizing potency.
Functional Group Impact :
- Ethynyl Linkers : Compounds like 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) show modularity for introducing aryl/heteroaryl groups, enabling tailored interactions with kinase backbones .
- Amide Derivatives : Nicotinamide-substituted analogs (e.g., 8a ) exhibit apoptosis-inducing activity, suggesting that polar groups at position 3 enhance cytotoxicity .
Key Research Findings
- Optimal Substituent Positions : Position 5 substitutions (e.g., -CF₃, -Br) correlate with stronger FGFR inhibition than position 6 .
- Role of -CF₃ : Trifluoromethyl groups enhance ligand efficiency and metabolic stability, making them critical for lead optimization .
- Bromine Utility: Bromine at position 5 or 6 serves as a handle for Suzuki or Sonogashira reactions, enabling diversification into libraries .
生物活性
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromine atom and a trifluoromethyl group attached to a pyrrolopyridine core, which contributes to its unique chemical properties and biological interactions.
The synthesis of this compound typically involves the bromination of a pyrrolopyridine precursor followed by trifluoromethylation. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and trifluoromethyl iodide (CF3I) for introducing the trifluoromethyl group. Industrial production methods often utilize continuous flow processes to enhance yield and purity .
Biological Activity
Recent studies have explored the biological activity of this compound, focusing on its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Properties
Research indicates that compounds related to 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, one study reported that derivatives of this scaffold demonstrated IC50 values in the nanomolar range against FGFR1–4, with significant antiproliferative effects on breast cancer cell lines .
Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Remarks |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | Potent inhibitor |
| Compound A | 30 | 45 | 60 | Moderate activity |
| Compound B | 100 | 120 | 150 | Weak activity |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations as low as 10 μM.
- Induction of Apoptosis : Treatment with this compound resulted in increased apoptosis in cancer cells, evidenced by enhanced levels of cleaved caspases .
- Inhibition of Migration and Invasion : The compound also inhibited the migration and invasion capabilities of cancer cells, suggesting potential utility in preventing metastasis .
Case Studies
Several case studies have highlighted the effectiveness of related compounds in various biological assays:
- Study on DYRK1A Inhibition : A derivative based on the pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of DYRK1A, demonstrating nanomolar-level inhibitory activity alongside antioxidant properties .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of pyrrole derivatives, revealing significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
常见问题
Basic: What are the common synthetic routes for 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
Answer:
The synthesis typically involves halogenation and cross-coupling reactions. A key intermediate, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, is prepared via iodination of the parent scaffold. The trifluoromethyl group is introduced using Sonogashira coupling with a trifluoromethylacetylene derivative or via nucleophilic substitution with a trifluoromethylating agent (e.g., TMSCF₃). For example, 3-(phenylethynyl) derivatives are synthesized using palladium-catalyzed coupling (e.g., 5-bromo-3-iodo precursor + phenylacetylene, yielding 51% product after silica gel chromatography) . Modifications at the 5-position often employ Suzuki-Miyaura reactions with arylboronic acids (e.g., 3-thienylboronic acid, 96% yield) .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization relies on ¹H/¹³C NMR to confirm substitution patterns and purity. For instance:
- ¹H NMR peaks for the pyrrolo[2,3-b]pyridine core appear in the δ 8.0–8.9 ppm range (aromatic protons) .
- The trifluoromethyl group (-CF₃) is identified via ¹⁹F NMR (δ -60 to -70 ppm) and ¹³C NMR (quartet near 125 ppm, J ≈ 270 Hz).
- HPLC/LC-MS validates purity (>95% in most cases) and molecular weight .
Advanced: How can researchers design derivatives to improve FGFR inhibitory activity?
Answer:
Key strategies include:
- Substitution at the 5-position : Bulky groups (e.g., aryl) enhance hydrophobic interactions with FGFR's ATP-binding pocket. Compound 4h (5-trifluoromethyl derivative) showed pan-FGFR inhibition (IC₅₀: 7–25 nM for FGFR1–3) .
- Modification of the 3-position : Electron-withdrawing groups (e.g., nitro, cyano) improve binding affinity. For example, replacing methoxy with trifluoromethyl increased ligand efficiency by 30% .
- Scaffold rigidity : Introducing ethynyl or acyl groups (e.g., nicotinamide) stabilizes the bioactive conformation .
Advanced: How can instability of intermediates during synthesis be addressed?
Answer:
- 3-Amino-pyrrolo[2,3-b]pyridines are prone to oxidation. Use in-situ derivatization : After nitro reduction (H₂/Raney Ni), immediately acylate the intermediate with nicotinoyl chloride to stabilize it (e.g., 36% yield after purification) .
- Light-sensitive intermediates : Store under inert gas (N₂/Ar) and avoid prolonged exposure to silica gel during chromatography .
- Low-yield coupling steps : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH for Suzuki reactions) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?
Answer:
Contradictions often arise from substituent effects on solubility vs. binding. For example:
- 3-Trifluoromethyl vs. 3-nitro : While -CF₃ improves lipophilicity, -NO₂ may cause off-target reactivity. Use free-energy perturbation (FEP) simulations to quantify binding contributions .
- 5-Bromo vs. 5-aryl : Bromine enhances halogen bonding but reduces solubility. Balance via logP optimization (e.g., introduce polar groups like pyridyl in 8a, which maintained FGFR activity while improving aqueous solubility) .
Advanced: What catalytic systems optimize cross-coupling reactions for this scaffold?
Answer:
- Sonogashira coupling : Use PdCl₂(PPh₃)₂/CuI with Et₃N in THF (rt to 60°C) for ethynyl derivatives (e.g., 51% yield) .
- Suzuki-Miyaura reactions : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O (105°C) achieves >90% conversion for aryl/heteroaryl boronic acids .
- Buchwald-Hartwig amination : For amino derivatives, employ Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
